molecular formula C20H23NO B1675175 Levoprotiline CAS No. 76496-68-9

Levoprotiline

Cat. No.: B1675175
CAS No.: 76496-68-9
M. Wt: 293.4 g/mol
InChI Key: FDXQKWSTUZCCTM-ZUIJCZDSSA-N
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Description

Levoprotiline is a chemical compound known for its antidepressant properties. It is the R-(-) enantiomer of oxaprotiline, a successor to the second-generation antidepressant maprotiline. This compound is recognized for its ability to selectively inhibit the reuptake of norepinephrine, making it a valuable compound in the treatment of depression .

Preparation Methods

Synthetic Routes and Reaction Conditions: Levoprotiline is synthesized from oxaprotiline, which is a racemic mixture of two enantiomers. The synthesis involves the resolution of oxaprotiline into its R-(-) and S-(+) enantiomers. The R-(-) enantiomer is this compound .

Industrial Production Methods: The industrial production of this compound involves the large-scale resolution of oxaprotiline. This process includes the use of chiral chromatography or crystallization techniques to separate the enantiomers. The production is carried out under controlled conditions to ensure the purity and efficacy of the final product .

Chemical Reactions Analysis

Types of Reactions: Levoprotiline undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties .

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which are studied for their enhanced therapeutic effects .

Scientific Research Applications

Levoprotiline has a wide range of scientific research applications:

Mechanism of Action

Levoprotiline exerts its effects by selectively inhibiting the reuptake of norepinephrine at neuronal synaptic receptor sites. This inhibition increases the concentration of norepinephrine in the synaptic cleft, enhancing neurotransmission and alleviating symptoms of depression. The compound also exhibits antihistaminic properties, contributing to its therapeutic effects .

Comparison with Similar Compounds

Uniqueness of this compound: this compound is unique due to its high selectivity for norepinephrine reuptake inhibition and its minimal side effects compared to other antidepressants. Its enantiomeric purity (>99%) ensures consistent therapeutic efficacy and reduced adverse effects .

Properties

CAS No.

76496-68-9

Molecular Formula

C20H23NO

Molecular Weight

293.4 g/mol

IUPAC Name

(2R)-1-(methylamino)-3-(1-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenyl)propan-2-ol

InChI

InChI=1S/C20H23NO/c1-21-13-14(22)12-20-11-10-15(16-6-2-4-8-18(16)20)17-7-3-5-9-19(17)20/h2-9,14-15,21-22H,10-13H2,1H3/t14-,15?,20?/m1/s1

InChI Key

FDXQKWSTUZCCTM-ZUIJCZDSSA-N

Isomeric SMILES

CNC[C@@H](CC12CCC(C3=CC=CC=C31)C4=CC=CC=C24)O

SMILES

CNCC(CC12CCC(C3=CC=CC=C31)C4=CC=CC=C24)O

Canonical SMILES

CNCC(CC12CCC(C3=CC=CC=C31)C4=CC=CC=C24)O

Appearance

Solid powder

76496-68-9

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

C 49802B-Ba
C-49802B-Ba
CGP 12103A
CGP 12104A
hydroxymaprotilin
hydroxymaprotilin hydrochloride
hydroxymaprotilin hydrochloride, (R)-isomer
hydroxymaprotilin hydrochloride, (S)-isomer
hydroxymaprotilin, (+-)-isomer
hydroxymaprotilin, (+R)-isomer
hydroxymaprotilin, (S)-isomer
levoprotiline
oxaprotiline

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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